2-氟-N-(N-苯乙基氨甲酰亚胺)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives with different substituents that influence their biological activity and physical properties. For instance, paper discusses the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors, which are structurally related to the compound of interest. Similarly, paper examines the effect of a fluorine atom on the selectivity of COX-2 inhibitors in the benzenesulfonamide series. These studies suggest that the introduction of fluorine atoms and other substituents can significantly affect the potency and selectivity of benzenesulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the functionalization of the benzenesulfonamide moiety with various substituents to achieve desired biological activities. For example, paper describes the synthesis of compounds with high affinity for kynurenine 3-hydroxylase inhibition, while paper details the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with potential antitumor activity. These syntheses involve multi-step reactions, including amidation, and the introduction of specific functional groups to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. Paper discusses the crystal structure and DFT study of a bromo-fluorophenyl benzenesulfonamide, highlighting the importance of structural confirmation through various spectroscopic methods and X-ray diffraction. Paper investigates the crystal structures of fluorobenzoyl benzenesulfonamides, analyzing the packing patterns and intermolecular interactions that contribute to their stability and reactivity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. Paper presents a novel rearrangement reaction based on the structure of N-fluoro-N-alkyl benzenesulfonamide, which proceeds via a 1,2-aryl migration mechanism. This highlights the reactivity of the fluorine atom in such compounds and its potential to participate in unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. Paper describes a calorimetric study of the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II, providing insights into the thermodynamic parameters of binding. The study of these parameters, such as free energy, enthalpy, and entropy, helps in understanding the ligand's electrostatic potential and hydrophobicity. Paper also analyzes the vibrational frequencies of a fluorophenyl benzenesulfonamide, revealing physicochemical properties that are consistent with DFT calculations.

科学研究应用

对映选择性合成和氟化

磺酰胺在对映选择性氟化化合物的合成中充当关键的中间体。它们被用作亲电氟化剂,以提高产物对映选择性。例如,N-氟磺酰亚胺衍生物在提高氟化反应的选择性和产率方面显示出显著的前景,这对于药物合成至关重要 (Yasui 等人,2011), (Wang 等人,2014).

环氧合酶-2 抑制

取代的苯磺酰胺已被合成并评估其抑制环氧合酶 (COX-2) 的能力,表明它们作为抗炎剂的潜力。已经发现将氟原子引入苯磺酰胺部分可以增强 COX-2 选择性和效力,证明它们在药物开发中的相关性 (Pal 等人,2003), (Hashimoto 等人,2002).

抗菌和抗糖尿病活性

磺酰胺衍生物已被探索其抗菌和抗糖尿病活性。将氟取代基并入这些化合物中已显示出提高它们的生物功效,突出了它们在解决微生物感染和糖尿病管理中的潜力 (Faidallah & Khan,2012).

用于检测锌(II) 的荧光探针

基于苯磺酰胺结构的荧光团已被开发用于检测锌(II) 离子,在生物成像和细胞内锌监测中发挥着至关重要的作用。这些化合物在与 Zn2+ 结合后表现出强烈的荧光,使它们成为生物化学和细胞生物学研究中的宝贵工具 (Kimber 等人,2001).

合成应用和配体设计

磺酰胺在有机合成中充当定向金属化基团 (DMG),通过邻位金属化促进复杂分子的构建。它们在杂环合成、金属配位的配体设计和新合成方法的开发中至关重要,突出了它们在合成有机化学中的多功能性和重要性 (Familoni,2002).

作用机制

未来方向

The unique properties of fluorine make fluorinated organic compounds attractive in many research areas, therefore fluorinating agents are important . The development of new fluorinating agents like N-fluoro-N-arylsulfonamides (NFASs) suitable for radical fluorination under mild conditions could revolutionize various fields of study .

属性

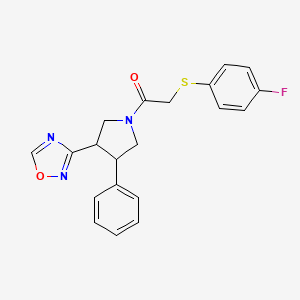

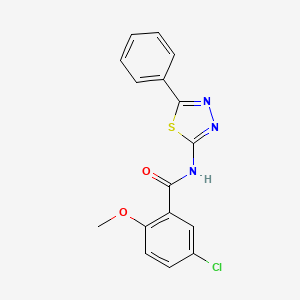

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-2-(2-phenylethyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O2S/c16-13-8-4-5-9-14(13)22(20,21)19-15(17)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFPBQFMBWJQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B3011662.png)

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)

![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)

![(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride](/img/structure/B3011666.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)

![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)